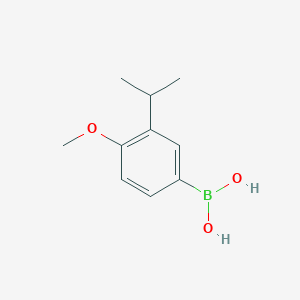

4-Methoxy-3-(1-methylethyl)phenylboronic acid

CAS No.: 290348-01-5

Cat. No.: VC8096403

Molecular Formula: C10H15BO3

Molecular Weight: 194.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 290348-01-5 |

|---|---|

| Molecular Formula | C10H15BO3 |

| Molecular Weight | 194.04 g/mol |

| IUPAC Name | (4-methoxy-3-propan-2-ylphenyl)boronic acid |

| Standard InChI | InChI=1S/C10H15BO3/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7,12-13H,1-3H3 |

| Standard InChI Key | ILKURCOQRCUYRU-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)OC)C(C)C)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1)OC)C(C)C)(O)O |

Introduction

Synthesis and Structural Properties

Synthetic Routes

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 194.04 g/mol | |

| Solubility | Soluble in methanol, DCM | |

| Melting Point | Not explicitly reported | N/A |

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

4-Methoxy-3-(1-methylethyl)phenylboronic acid is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic chemistry for forming carbon-carbon bonds. The methoxy and isopropyl substituents electronically and sterically modulate the boronic acid’s reactivity, enhancing selectivity in coupling with aryl halides or triflates . For example, its use in synthesizing biaryl structures has been reported, though specific yields and conditions remain proprietary .

Functional Group Compatibility

The compound’s stability under diverse reaction conditions makes it suitable for multi-step syntheses. It tolerates common functional groups such as esters, ethers, and halogens, enabling its use in complex molecule assembly . Recent advances in transition metal-catalyzed reactions, including asymmetric allylic arylation, further underscore its versatility .

Future Research Directions

Medicinal Chemistry

Future studies should explore this compound’s potential in drug discovery, particularly as a scaffold for kinase or protease inhibitors. Structural modifications, such as introducing fluorinated groups, could enhance bioavailability and target engagement .

Materials Science

The compound’s ability to form stable complexes with diols positions it for use in stimuli-responsive materials. Applications in organic electronics, such as luminescent sensors or OLEDs, warrant investigation .

Green Chemistry

Developing solvent-free or catalytic synthesis methods could reduce environmental impact. Flow chemistry and photocatalysis are promising avenues for scalable production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume